Floramultine

Vue d'ensemble

Description

Floramultine is a natural compound found in some plants and fungi which has been studied for its potential health benefits. It is a polyphenol compound that is synthesized from flavonoid precursors and has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties. In addition, it has been shown to have immunomodulatory and cardioprotective effects. The aim of

Applications De Recherche Scientifique

Herbicides and Biostimulants in Wheat : A study on the influence of herbicides combined with biostimulants on wheat yield and quality. Biostimulants, including seaweed extract and nitrophenols, were tested for their effects on wheat when used with popular herbicides (Matysiak et al., 2018).

Medicinal Plant Applications : A review of therapeutic applications of plants in traditional medicine, focusing on active principles and side effects observed in animals and humans (Bakhiet & Adam, 1995).

Plants for Malaria Treatment : Research on plants used traditionally to treat malaria in Brazil, identifying forty plant species with potential antimalarial use (Botsaris, 2007).

Potted Plant Production : A case study for students in floriculture potted plant production, focusing on the setup of a scientifically rigorous cultivar trial (Anderson, 2001).

Ethnobotanical Study in Pakistan : Documenting indigenous knowledge of medicinal plants in South Waziristan, Pakistan, emphasizing the need for pharmacological and toxicological investigation of certain flora (Aziz et al., 2016).

Herbarium Specimen DNA Retrieval : Demonstrating the retrieval of nuclear sequence data from herbarium specimens, a significant advancement in biodiversity research (Hart et al., 2016).

Mapping Flora Observation Data : Discussing the development of HerbariaViz, a web-based interface for mapping and exploring flora observation data, enhancing the scientific utility of physical flora collections (Auer et al., 2011).

Online Flora of China Project : An online platform called eFloras, developed to enable access to online "electronic" floras, facilitating floristic research and data management (Brach & Song, 2006).

Phytoremediation with Casuarina equisetifolia : Evaluating the growth of Casuarina equisetifolia in diesel-contaminated soil and the application of bioaugmentation and biostimulation processes (Diaz-Martinez et al., 2013).

LEDA Traitbase for European Flora : Describing an open internet database of life-history traits of the Northwest European flora, useful for research on plant biodiversity and functional responses (Kleyer et al., 2008).

Antioxidant and Bioinsecticidal Activity of Plants : Investigating the application of vegetal extracts from spontaneous flora as bioinsecticides and their antioxidant activity for plant and soil protection (Daraban et al., 2022).

Floravit® on Skin and Hair Structure : Studying the effect of Floravit®, a biologically active dietary supplement, on the skin and hair structure in sable (Martes zibellina) (Loenko et al., 2018).

Mécanisme D'action

Target of Action

Floramultine, an isoquinoline alkaloid, primarily targets butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in muscle contraction, heart rate, memory, and other functions.

Mode of Action

This compound interacts with its targets, BChE and AChE, by inhibiting their activity . The inhibition constants (Ki) for BChE and AChE are 23.44 µM and 151.3 µM, respectively . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration and prolonging its effects.

Analyse Biochimique

Biochemical Properties

Floramultine interacts with enzymes such as butyrylcholinesterase and acetylcholinesterase . These interactions are inhibitory in nature, reducing the activity of these enzymes .

Cellular Effects

Given its inhibitory effects on butyrylcholinesterase and acetylcholinesterase, it can be inferred that this compound may influence cell function by modulating cholinergic signaling pathways .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibitory interactions with butyrylcholinesterase and acetylcholinesterase . By inhibiting these enzymes, this compound may alter cholinergic signaling and potentially influence gene expression.

Metabolic Pathways

As an isoquinoline alkaloid, this compound is likely to be involved in alkaloid metabolism .

Propriétés

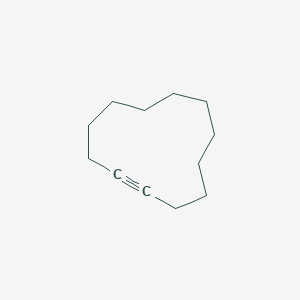

IUPAC Name |

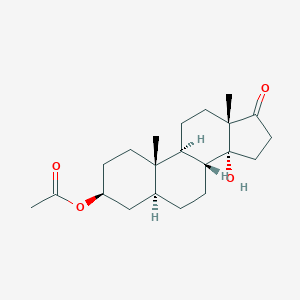

(10R)-3,4,16-trimethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaene-5,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-22-8-7-12-10-15(25-2)19(24)18-16(12)13(22)6-5-11-9-14(23)20(26-3)21(27-4)17(11)18/h9-10,13,23-24H,5-8H2,1-4H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITMOIGRCVEHJP-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CCC4=CC(=C(C(=C43)OC)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@H]1CCC4=CC(=C(C(=C43)OC)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Floramultine and where is it found?

A1: this compound, also known as Bechuanine or Merenderine depending on its enantiomeric form [, , ], is a naturally occurring alkaloid. It was first isolated from the Australian plant Kreysigia multiflora [, ]. Further research identified its presence in other plants like Colchicum autumnale, C. latifolium, and C. macedonicum [].

Q2: What is unique about the chemical structure of this compound?

A2: this compound belongs to a class of compounds known as C-homoaporphines []. This structural classification is based on the presence of a characteristic seven-membered ring within its core structure.

Q3: Has the absolute configuration of this compound been determined?

A3: Yes, the absolute configuration of (–)-floramultine has been established through spectroscopic analysis and confirmed by synthesis [, ].

Q4: Have any other alkaloids been found alongside this compound?

A4: Yes, several other alkaloids have been isolated from the same plant sources as this compound. In Kreysigia multiflora, these include (RS)-Kreysigine and (–)-multifloramine, both also classified as C-homoaporphines, and Kreysiginone, a benzo[de]quinoline-7-spirocyclohexadienone []. In various Colchicum species, this compound has been found alongside other alkaloids like Colchicine and 10,11-epoxycolchicine [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B74929.png)